Product packaging for Pentyl methanethiosulfonate(Cat. No.:CAS No. 4212-64-0)

Pentyl methanethiosulfonate

Cat. No.: B014324
CAS No.: 4212-64-0
M. Wt: 182.3 g/mol
InChI Key: NLAGODKDWMVHDO-UHFFFAOYSA-N
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Description

The Role of Alkyl Methanethiosulfonates as Versatile Chemical Probes

Alkyl methanethiosulfonates, including pentyl methanethiosulfonate (B1239399), are widely regarded as versatile chemical probes in protein chemistry and proteomics. scribd.com Their utility is rooted in their specific and efficient reaction with the sulfhydryl groups of cysteine residues to form a stable mixed disulfide bond. interchim.frlgcstandards.com This reaction is a cornerstone of the "substituted-cysteine accessibility method" (SCAM), a powerful technique used to map the topology and structure of proteins, particularly ion channels and transporters. vdoc.pub

In a typical SCAM experiment, researchers introduce a cysteine residue at a specific position in a protein of interest via site-directed mutagenesis. The protein is then exposed to an MTS reagent. If the cysteine residue is accessible to the aqueous environment where the reagent resides, a covalent modification will occur. By using a series of MTS reagents with different physical properties (such as size, charge, or hydrophobicity), one can infer detailed information about the local environment of the modified cysteine. For instance, the use of a charged MTS reagent can help determine if a particular residue lines the pore of an ion channel.

The versatility of the MTS scaffold allows for the synthesis of a wide range of probes tailored for specific applications. interchim.fr These reagents are not limited to simple alkyl chains; they can be derivatized with fluorophores, spin labels for electron paramagnetic resonance (EPR) spectroscopy, or even complex carbohydrate structures for creating glycoproteins. ox.ac.uknih.gov This adaptability makes alkyl methanethiosulfonates a fundamental tool for studying protein structure-function relationships. scribd.com

Table 2: Examples of Alkyl Methanethiosulfonate Reagents and Their Characteristics This interactive table showcases a selection of MTS reagents, highlighting their diverse properties and applications in biological research.

Reagent NameAbbreviationKey FeatureCommon Application
Methyl MethanethiosulfonateMMTSSmallest MTS reagentProbing narrow spaces in protein structures
[2-(Trimethylammonium)ethyl] MethanethiosulfonateMTSETPositively chargedMapping the lining of ion channel pores interchim.fr
Sodium (2-Sulfonatoethyl) MethanethiosulfonateMTSESNegatively chargedProbing charge selectivity in protein channels interchim.fr
Pentyl Methanethiosulfonate-Moderately hydrophobic alkyl chainInvestigating hydrophobic pockets or membrane-proximal regions
[5-(Trimethylammonium)pentyl] MethanethiosulfonateMTS-PentylPositively charged with a longer linkerProbing structure of receptor channels lgcstandards.com

Foundational Principles of Thiol-Targeting Reagents in Biological Research

The targeting of thiol groups is a central strategy in chemical biology due to the unique properties of the amino acid cysteine. scribd.com Among the 20 common amino acids, cysteine possesses a sulfhydryl (-SH) group, which is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). vdoc.pub The pKa of the cysteine thiol is typically around 8.5, but within the specific microenvironment of a protein, this value can be perturbed, making some cysteines highly reactive even at neutral pH. vdoc.pub This distinct reactivity allows for the specific chemical modification of cysteine residues with minimal off-target reactions on other amino acid side chains, such as the amino group of lysine (B10760008) or the imidazole (B134444) of histidine. scribd.com

Methanethiosulfonate reagents capitalize on this reactivity. They react specifically and stoichiometrically with thiols under mild physiological conditions (neutral pH, room temperature). interchim.frox.ac.uk The reaction mechanism involves the nucleophilic attack of the cysteine thiolate on the sulfur atom of the MTS reagent's thio-sulfonyl bond. This results in the formation of a stable disulfide bond between the cysteine residue and the alkyl group of the reagent, with the concomitant release of methanesulfinic acid as a byproduct. interchim.fr

This reaction is highly favorable compared to those of more traditional thiol-modifying reagents like iodoacetates or maleimides. interchim.fr The MTS reaction is generally faster and more specific, and the resulting disulfide bond is stable but can be cleaved under reducing conditions (e.g., with dithiothreitol), allowing for the reversal of the modification if needed. The byproduct, methanesulfinic acid, is a small, volatile molecule that typically does not interfere with the biological system under study. interchim.fr This combination of high reactivity, specificity, and mild reaction conditions establishes MTS reagents as superior tools for the precise chemical modification of proteins. interchim.frox.ac.uk

Historical Development and Expanding Utility of Methanethiosulfonate Chemistry

The establishment of methanethiosulfonate chemistry provided a significant advancement in the field of protein modification. Early work demonstrated the rapid and specific reaction of these reagents with protein thiols, highlighting their potential as chemical probes. vdoc.pub Their adoption in the substituted-cysteine accessibility method (SCAM) revolutionized the study of membrane proteins, particularly ligand-gated and voltage-gated ion channels, providing unprecedented insights into their architecture. interchim.fr

The initial development focused on a small set of simple alkyl and charged MTS reagents. However, the true power of the chemistry has been realized through its expanding utility, driven by the synthesis of increasingly sophisticated and functionalized derivatives. This expansion has allowed MTS chemistry to be applied to a broader range of biological questions.

Key areas of expansion include:

Bioconjugation: Glycomethanethiosulfonates have been synthesized to attach specific carbohydrate structures to proteins at cysteine sites, enabling the creation of semi-synthetic glycoproteins to study the roles of glycosylation. ox.ac.uk

Drug Discovery: Researchers have created hybrid molecules by linking known drugs to an MTS moiety. nih.govunimi.it This strategy has been used to target the drug to specific proteins or to develop inhibitors that covalently bind to cysteine residues in protein targets, such as the STAT3 transcription factor. nih.gov

Structural Biology: MTS reagents functionalized with paramagnetic spin labels (e.g., PROXYL) are used in electron paramagnetic resonance (EPR) spectroscopy to measure distances within and between proteins, providing crucial structural constraints. nih.gov

Synthetic Methodologies: Alongside the development of new probes, research has also focused on improving the synthesis of the MTS core itself. For instance, efficient methods for preparing S-methyl methanethiosulfonate, a foundational MTS reagent, from inexpensive starting materials like dimethyl sulfoxide (B87167) (DMSO) have been developed. orgsyn.org

This continuous evolution from simple alkyl probes to complex, multifunctional reagents demonstrates the enduring and expanding importance of methanethiosulfonate chemistry in modern biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2S2 B014324 Pentyl methanethiosulfonate CAS No. 4212-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAGODKDWMVHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Pentyl Methanethiosulfonate Analogs

Established Reaction Pathways for Methanethiosulfonate (B1239399) Synthesis

Traditional methods for synthesizing methanethiosulfonates, including pentyl methanethiosulfonate, have laid the groundwork for the preparation of these versatile compounds. These pathways primarily involve nucleophilic substitution, oxidative coupling, and transformations of sulfoxides.

Nucleophilic Substitution Approaches for S-S Bond Formation

Nucleophilic substitution represents a fundamental strategy for constructing the S-S bond in thiosulfonates. nih.gov This approach typically involves the reaction of a sulfenyl halide with a thiol or the reaction of a thiolate with an organosulfonyl halide. wikipedia.org A common method involves the silver-assisted displacement on a disulfide with sodium methanesulfinate. tandfonline.com Another route is the reaction of organosulfonyl chlorides with a source of sulfide. wikipedia.org These reactions proceed through a bimolecular nucleophilic substitution (SN2) mechanism, often involving a transition state with a nearly linear S-S-S angle. nih.gov The versatility of this method allows for the synthesis of various thiosulfonate esters by modifying the starting materials. wikipedia.org

For instance, the synthesis of S-methyl methanethiosulfonate has been achieved through the reduction of sulfonyl halides with reagents like potassium iodide or activated zinc powder. tandfonline.comorgsyn.org Additionally, the reaction of sodium methanethiosulfonate with 2-bromoacetic acid in acetone (B3395972) yields 2-((methylsulfonyl)thio)acetic acid. nih.gov

Oxidative Coupling Reactions in Thiosulfonate Preparation

Oxidative coupling provides an alternative and efficient route to thiosulfonates. researchgate.net This method often involves the oxidation of disulfides or the direct coupling of thiols. wikipedia.orgresearchgate.net Symmetrical thiosulfonates can be synthesized through the direct oxidative coupling of thiols using a catalyst like dibutyl diselenide. researchgate.net Mechanistic studies suggest that this particular reaction proceeds through a radical pathway. researchgate.net

Another approach involves the copper-catalyzed sulfonylation of disulfides with sodium sulfinates in the presence of air, which efficiently forms the sulfur-sulfone bond. nih.govorganic-chemistry.org This method is also applicable to the preparation of selenosulfonates. nih.gov Furthermore, iron(III) can catalyze the formation of sulfenyl and sulfonyl radicals from thiols and sodium sulfinates under aerobic conditions, leading to their subsequent cross-coupling to form thiosulfonates. organic-chemistry.org

Photocatalysis has also emerged as a tool for oxidative cross-coupling reactions. Using an oxidant like Selectfluor and a photocatalyst such as eosin (B541160) Y under blue light irradiation, various symmetric or asymmetric thiosulfonates can be prepared from the corresponding mercaptans. sioc-journal.cn This method is valued for its mild conditions and good functional group compatibility. sioc-journal.cn

Preparation of Methanethiosulfonates from Sulfoxides

A notable and practical method for preparing methyl methanethiosulfonate (MMTS) involves the conversion of dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgtandfonline.com This transformation offers a convenient route to a widely used sulfenylating agent. tandfonline.com

A novel and practical preparation of MMTS has been developed where DMSO is converted to MMTS in high yield by refluxing in acetonitrile (B52724) with a catalytic amount of oxalyl chloride or anhydrous HCl. tandfonline.comtandfonline.comresearchgate.net This method is scalable and suitable for industrial production. tandfonline.comorgsyn.org Another catalytic system involves the use of titanium tetrachloride (TiCl4) in 1,2-dichloroethane (B1671644) at reflux, also resulting in good yields of MMTS. juniperpublishers.com

The reaction conditions can be fine-tuned. For example, increasing the amount of oxalyl chloride can accelerate the consumption of DMSO. orgsyn.org The addition of methanol (B129727) to the reaction mixture has been observed to slow the reaction and lead to the precipitation of ammonium (B1175870) chloride. orgsyn.org

Catalyst/Reagent Solvent Conditions Product Yield Reference
Oxalyl chloride (catalytic) Acetonitrile Reflux Methyl methanethiosulfonate Ideal tandfonline.comtandfonline.com
Anhydrous HCl (catalytic) Acetonitrile Reflux Methyl methanethiosulfonate Ideal tandfonline.comtandfonline.com
Titanium tetrachloride (TiCl4) 1,2-Dichloroethane Reflux Methyl methanethiosulfonate 79% juniperpublishers.com

The conversion of DMSO to MMTS is proposed to proceed through key intermediates. tandfonline.com Methanesulfenic acid is suggested as a crucial intermediate in the formation of MMTS when using oxalyl chloride or anhydrous HCl as a catalyst. tandfonline.comtandfonline.comorgsyn.org

In transformations involving sulfoxides and activating agents like triflic anhydride (B1165640), the formation of oxodisulfonium (S-O-S) dication intermediates has been supported by isotopic labeling experiments. nih.gov These intermediates can undergo oxygen-exchange reactions. nih.gov In other contexts, such as the Pummerer reaction of β-ketosulfoxides promoted by copper(II) triflate, a thionium (B1214772) ion intermediate is formed. acs.orgnih.gov The activation of aryl sulfoxides with triflic anhydride can lead to the formation of sulfonium (B1226848) intermediates that undergo rearrangement. nih.gov

Advancements in Green Chemistry for Methanethiosulfonate Production

The principles of green chemistry, which aim to reduce waste and use more environmentally benign processes, are being increasingly applied to the synthesis of thiosulfonates. researchgate.netnih.govresearchgate.netfrontiersin.org

Recent advancements focus on using eco-friendly solvents, alternative energy sources, and developing novel, efficient reactions. researchgate.net For instance, the use of water as an oxygen source in the oxidation of thiols mediated by Selectfluor provides a green and rapid synthesis of thiosulfonates. organic-chemistry.org Similarly, employing atmospheric oxygen as the oxidant in the iron(III)-catalyzed coupling of thiols and sodium sulfinates makes the process more sustainable. organic-chemistry.org

Electrochemical methods also present a green alternative for synthesizing thiosulfonates. researchgate.net The anodic oxidation of disulfides can yield symmetrical thiosulfonates in a simple, quasi-divided cell without the need for a supporting electrolyte. researchgate.net These electrochemical methods often use environmentally benign solvents like ethanol (B145695) and water and can be performed under mild conditions with short reaction times. researchgate.net

The development of biodegradable surfactants designed to enhance processes like methane (B114726) hydrate (B1144303) formation also highlights the push towards greener chemical technologies. rsc.org These advancements collectively contribute to making the production of thiosulfonates, including this compound, more efficient and environmentally friendly. researchgate.netnih.gov

Green Chemistry Approach Reagents/Catalyst Key Feature Reference
Oxidation in Water Selectfluor Uses H2O as an eco-friendly oxygen source. organic-chemistry.org
Aerobic Oxidation Iron(III) catalyst, O2 Utilizes atmospheric oxygen as a sustainable oxidant. organic-chemistry.org
Electrochemical Synthesis Anodic oxidation Avoids the need for chemical oxidants and supporting electrolytes. researchgate.net

Quantitative Assessment of Synthetic Efficiency: Atom Economy and Reaction Mass Efficiency

The efficiency of a chemical synthesis is a critical factor in modern chemistry, with a focus on minimizing waste and maximizing the incorporation of starting materials into the final product. cognitoedu.org Two key metrics for evaluating this are Atom Economy (AE) and Reaction Mass Efficiency (RME). tamu.edunih.gov

Atom Economy (AE) , developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It is defined as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate fewer byproducts. cognitoedu.org In contrast, substitution and elimination reactions often have lower atom economies. cognitoedu.org

Reaction Mass Efficiency (RME) offers a more practical assessment by considering the reaction yield and the actual masses of reactants used, including those used in stoichiometric excess. tamu.edujetir.org It is calculated as:

RME = (Mass of Isolated Product / Total Mass of All Reactants) × 100 tamu.edu

RME provides a more realistic view of a reaction's efficiency than AE alone because it accounts for product losses and non-ideal stoichiometry. nih.govwikipedia.org For the synthesis of thiosulfonates, various methods exist, and their efficiency can be compared using these metrics. While specific data for this compound is not detailed in the provided sources, a general comparison of synthetic approaches highlights the principles. For instance, a synthesis with a 93% atom economy but a yield under 50% would be considered inefficient in practice, underscoring the importance of RME. jetir.org

Synthetic MetricDescriptionIdeal ValueKey Considerations
Atom Economy (AE)Measures the percentage of reactant atoms that become part of the desired product. cognitoedu.org100%Considers only the stoichiometry of the reaction, not yield or excess reagents. nih.gov
Reaction Mass Efficiency (RME)Measures the percentage of the mass of the final isolated product relative to the total mass of all reactants used. tamu.edu100%Accounts for reaction yield and the stoichiometry of reactants, providing a more practical efficiency measure. jetir.org

Minimizing Environmental Impact via Process Mass Intensity Analysis

PMI = Total Mass Input (kg) / Mass of Product (kg) nih.gov

A lower PMI value indicates a more sustainable and efficient process with less waste generation. acsgcipr.org The PMI metric has been widely adopted by the pharmaceutical industry to benchmark and improve manufacturing processes, as it highlights inefficiencies related to solvent use, workup procedures, and purification steps. acsgcipr.orgmdpi.com For complex molecules like functionalized this compound derivatives, which may require multi-step syntheses, the cumulative PMI can be substantial. researchgate.net Analysis of PMI for different synthetic routes allows chemists to identify hotspots of waste generation and focus on optimization efforts, such as reducing solvent quantities, recycling materials, or designing more convergent synthetic pathways. acsgcipr.orgnih.gov

Rational Design and Synthesis of Functionalized this compound Derivatives

The methanethiosulfonate (MTS) group is a valuable electrophilic "warhead" used in chemical biology and drug design. neurotoxins.orgchemrxiv.org It reacts specifically with thiol groups, such as the side chain of cysteine residues in proteins, to form a stable disulfide bond. sfrbm.org This reactivity is harnessed in the design of functionalized derivatives for various biological applications.

Development of Bifunctional Inhibitor Scaffolds Incorporating a Methanethiosulfonate Warhead

A prominent strategy in inhibitor design is the creation of bifunctional molecules that combine two distinct functionalities within a single scaffold. nih.gov This approach often involves a "catch and anchor" mechanism where one part of the molecule provides high-affinity, reversible binding to a biological target (the "catch"), while a second, reactive part forms a permanent, covalent bond (the "anchor"). nih.gov

The MTS group is an effective anchor, or warhead, in this context. chemrxiv.orgresearchgate.net For example, in the development of inhibitors for Botulinum Neurotoxin A (BoNT/A), researchers have designed bifunctional inhibitors where a zinc-binding group, such as a hydroxamate, serves as the "catch" by coordinating to the zinc ion in the enzyme's active site. nih.govnih.gov This initial binding event positions a tethered MTS warhead in close proximity to a nearby, non-catalytic cysteine residue (Cys165), facilitating a covalent reaction and leading to irreversible inhibition of the enzyme. chemrxiv.orgnih.gov This dual-action design can significantly enhance the potency and duration of action compared to purely reversible inhibitors. nih.govnih.gov

Strategic Integration of Linker Chemistry in Hybrid Molecules

In bifunctional or hybrid molecules, the linker that connects the binding moiety to the MTS warhead plays a critical role and its design is not trivial. nih.govsymeres.com The length, rigidity, and chemical nature of the linker are crucial for correctly positioning the warhead for reaction with its intended target. chemrxiv.org

Research on BoNT/A inhibitors has demonstrated that the linker length is a determining factor for inhibitory activity. nih.gov If the linker is too short, the MTS warhead may not be able to reach the target cysteine residue while the binding group is engaged with the active site. chemrxiv.org Conversely, an overly long or flexible linker might reduce the efficiency of the covalent reaction by allowing for too much conformational freedom. The rational design of these linkers is essential for developing effective hybrid molecules, ensuring that both the binding and reactive components can function optimally and simultaneously. nih.govnih.gov

Derivatization for Specific Biological Targeting

The versatility of the MTS warhead allows it to be incorporated into a wide range of molecular scaffolds to target different biological systems. semanticscholar.org Derivatization of the core structure, to which the MTS-containing linker is attached, is a key strategy for achieving specific biological targeting. nih.govresearchgate.net

Compound TypeKey FeatureDesign StrategyExample Application/Target
Bifunctional InhibitorContains a binding group (e.g., hydroxamate) and an MTS warhead. nih.gov"Catch and anchor" mechanism for irreversible inhibition. nih.govInhibition of metalloproteases like Botulinum Neurotoxin A (BoNT/A LC). nih.gov
Hybrid MoleculeMTS group connected to a scaffold via a strategically designed linker. nih.govLinker chemistry is optimized for length and flexibility to position the warhead. chemrxiv.orgProbing protein structures and functions. ethz.ch
Targeted DerivativeMTS group attached to a scaffold designed for specific biological recognition. nih.govScaffold is modified to alter properties like lipophilicity or target affinity. nih.govDevelopment of anticancer agents targeting specific pathways (e.g., STAT3). semanticscholar.orgunimi.it

Molecular Mechanisms of Interaction and Diverse Biological Applications of Pentyl Methanethiosulfonate

Fundamental Principles of Thiol-Specific Cysteine Modification.ahajournals.org

The reactivity of pentyl methanethiosulfonate (B1239399) is centered on its ability to interact with the thiol side chain of cysteine residues. ahajournals.org This interaction forms the basis of its application as a tool for protein modification.

Formation of Mixed Disulfides with Protein Thiols.wikipedia.orgresearchgate.net

Pentyl methanethiosulfonate reacts with the thiolate anion of a cysteine residue to form a mixed disulfide bond. wikipedia.org This reaction, known as S-thiolation, results in the covalent attachment of the pentylthio group to the protein, releasing methanesulfinic acid as a byproduct. researchgate.netinterchim.fr This specific and rapid modification under mild conditions makes methanethiosulfonate reagents valuable for studying protein structure and function. interchim.fr The formation of these mixed disulfides can alter the protein's conformation and function, providing insights into the role of the modified cysteine residue. researchgate.net

Reversibility of Methanethiosulfonate-Mediated Cysteine Modifications.interchim.frnih.govthermofisher.com

A key advantage of using methanethiosulfonate reagents like this compound is the reversibility of the cysteine modification. interchim.frnih.gov The mixed disulfide bond formed can be cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. wikipedia.orgnih.gov This process, known as a thiol-disulfide exchange reaction, regenerates the original free thiol group on the cysteine residue, allowing for the restoration of the protein's native structure and function. wikipedia.org This reversibility is a significant advantage over other alkylating agents that form irreversible bonds. nih.govthermofisher.com

Advanced Applications in Protein Structure-Function Elucidation

The specific and reversible nature of the reaction between this compound and cysteine has led to its use in sophisticated techniques for studying proteins, particularly those embedded in cell membranes.

The Substituted Cysteine Accessibility Method (SCAM).nih.govucsd.eduresearchgate.net

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that utilizes the reactivity of methanethiosulfonate reagents to probe the structure of proteins. nih.govucsd.edu The method involves systematically replacing amino acid residues with cysteine at specific positions within a protein. tmc.edu The accessibility of these engineered cysteines to membrane-impermeant or membrane-permeant methanethiosulfonate reagents provides information about their local environment. ucsd.edutmc.edu

SCAM is widely used to determine the topology of membrane proteins, identifying which parts of the protein are exposed to the aqueous environment on either side of the membrane and which are embedded within the lipid bilayer. tmc.eduspringernature.comnih.gov By using membrane-impermeable methanethiosulfonate reagents, researchers can label cysteine residues that are exposed on the cell exterior. tmc.edu Subsequent permeabilization of the cell membrane allows for the labeling of cysteines exposed to the cytoplasm. This differential labeling pattern reveals the transmembrane disposition of the protein. tmc.edubiorxiv.orgresearchgate.net The rate of reaction with the methanethiosulfonate reagent can also provide information about the degree of water accessibility of a particular residue. ucsd.edu

A summary of studies utilizing SCAM for membrane protein topology is presented below:

Protein StudiedKey FindingReference
LacY (Lactose Permease)Determined the transmembrane orientation of helices. tmc.edu
EmrE (Multidrug Transporter)Revealed dual topology and the dynamics of monomer insertion. biorxiv.org
SecG (Protein Translocase Subunit)Showed that a cytoplasmic region undergoes topology inversion during protein translocation. researchgate.net

SCAM has been instrumental in elucidating the structure and function of ion channels and transport proteins. researchgate.netnih.gov By introducing cysteine residues into the lining of a channel pore, researchers can use methanethiosulfonate reagents to identify which residues are accessible to the ion permeation pathway. tandfonline.com The binding of the reagent to a cysteine in the pore can alter the channel's conductance or permeability, providing direct evidence for that residue's role in forming the pore. tandfonline.com This approach has been successfully applied to various ion channels, including gap junction channels and P2X receptors. tandfonline.comnih.gov Furthermore, the state-dependent reactivity of introduced cysteines can reveal conformational changes that occur during channel gating. ttuhsc.edu

Research findings from SCAM studies on ion channels and transport proteins:

ProteinFindingReference
Gap Junction ChannelsIdentified pore-lining residues and suggested conformational changes upon docking. tandfonline.comnih.gov
P2X2 and P2X4 ReceptorsSupported a common mode of ATP action and demonstrated irreversible modification of P2X2 and reversible modification of P2X4 mutants. nih.gov
CLC-0 Chloride ChannelRevealed a positive intrinsic pore potential by comparing modification rates of charged MTS reagents. core.ac.uk
GABAA ReceptorsQuantified steric changes in anesthetic binding sites induced by a mutation. nih.gov
Probing Allosteric Modulation and Structural Dynamics within Receptor Channels

This compound (PMTS) and other methanethiosulfonate (MTS) reagents are valuable tools for investigating the structural dynamics and allosteric modulation of receptor channels. mdpi.cominterchim.fr These reagents, combined with site-directed cysteine mutagenesis, allow researchers to map the structure and function of these complex proteins. interchim.fr Receptor channels, such as ligand-gated ion channels (LGICs), possess multiple, spatially distinct binding sites that are conformationally linked. nih.govdoi.org These include the orthosteric site for endogenous ligands, the ion pore, and allosteric modulatory sites. doi.org

MTS reagents like PMTS react with strategically introduced cysteine residues, allowing for the probing of different conformational states of the channel. mdpi.comttuhsc.edu This technique has been instrumental in studying pentameric ligand-gated ion channels (pLGICs), which are crucial for fast synaptic transmission. mdpi.com By labeling cysteine-substituted positions, researchers can monitor changes in the protein's structure and dynamics in response to ligand binding or other stimuli. mdpi.com For instance, studies on P2X receptor channels, which are ATP-gated cation channels, have utilized MTS reagents to investigate ion accessibility through different pathways within the receptor. rupress.orgresearchgate.net These experiments revealed that MTS reagents can permeate lateral fenestrations in the receptor, which enlarge upon ATP binding, suggesting these fenestrations are the likely pathway for ion entry into the pore. rupress.orgresearchgate.net

Molecular dynamics simulations have further complemented these experimental approaches by providing a time-resolved visualization of the conformational changes associated with allosteric modulation. plos.org For example, simulations of the glutamate-gated chloride channel (GluCl) have shown how the removal of a positive allosteric modulator leads to distinct quaternary structural transitions, providing a plausible mechanism for their pharmacological action. plos.org The ability to probe these dynamic changes is crucial for understanding how allosteric modulators, which bind to sites distinct from the primary ligand binding site, can influence receptor function. mdpi.com

Quantitative Analysis of Steric Constraints in Ligand Binding Sites

The application of methanethiosulfonate (MTS) reagents, including this compound, in conjunction with site-directed mutagenesis, provides a powerful method for the quantitative analysis of steric constraints within the ligand binding sites of proteins. bio-itworld.com This approach is particularly insightful for understanding how the three-dimensional structure of a binding site dictates its specificity for certain ligands. biorxiv.org Ligand binding sites possess unique amino acid compositions that differ from other regions of the protein. nih.gov

By introducing cysteine residues at specific locations within a binding site, researchers can use MTS reagents to probe the physical dimensions and accessibility of that site. The reactivity of the introduced cysteine with MTS reagents of varying sizes can provide quantitative data on the steric hindrance at that position. bio-itworld.com For example, if a bulky MTS reagent fails to react with an introduced cysteine while a smaller one does, it indicates a significant steric constraint at that location. This methodology has been employed to investigate the allosteric binding site for antidepressants in the serotonin (B10506) transporter (SERT). nih.gov By introducing cysteines into the extracellular vestibule of SERT, researchers were able to demonstrate that the covalent attachment of a benzocaine-methanethiosulfonate (BZ-MTS) complex could inhibit transporter function, supporting the identification of this vestibule as the allosteric binding site. nih.gov

Computational modeling and deep learning tools are also being developed to analyze the steric aspects of protein-ligand interactions and predict the contributions of specific amino acids to binding specificity. biorxiv.org These computational approaches, when combined with experimental data from MTS modification studies, can provide a comprehensive understanding of the steric factors that govern ligand binding and protein function. The ability to quantitatively analyze these steric constraints is fundamental for the rational design of drugs and for elucidating the molecular mechanisms of protein-ligand recognition. biorxiv.orgarxiv.org

Trapping Endogenous Thiol-Disulfide States in Redox-Sensitive Proteins

This compound and its analog, S-methyl methanethiosulfonate (MMTS), are effective reagents for trapping the natural thiol-disulfide states of proteins. nih.govnih.gov This is particularly important for studying redox-sensitive proteins, where the oxidation state of cysteine residues can significantly impact protein function. nih.gov The use of MMTS has been shown to be more efficient in trapping mixed disulfides in vivo compared to the more commonly used N-ethylmaleimide. nih.gov

This methodology is crucial for understanding the role of cysteine modifications, such as S-nitrosylation, in cellular signaling. nih.gov However, it is important to note that the treatment of proteins with MMTS can potentially induce the formation of additional protein disulfide bonds, both intramolecularly and intermolecularly, in addition to the desired dithiomethane adducts. nih.gov

A key application of this technique is in the study of complex enzyme systems. For instance, in Complex I of the mitochondrial respiratory chain, the accessibility of a specific cysteine residue (Cys39) is associated with the transition between the active and deactive states of the enzyme. Thiol-modifying reagents like MMTS have been used to probe the exposure of this cysteine in the deactive state, preventing its reactivation. researchgate.net This demonstrates the utility of these reagents in stabilizing and studying specific conformational and redox states of proteins that are otherwise transient.

Reversible Modulation and Inhibition of Enzymatic Activity

This compound and similar methanethiosulfonate reagents can be employed for the reversible modulation and inhibition of enzymatic activity. nih.govnih.gov This reversibility offers a significant advantage over traditional irreversible alkylating agents. nih.gov The ability to reactivate the enzyme by removing the modifying group makes these compounds valuable tools for studying enzyme mechanisms and for applications where temporary inhibition is desired, such as during protein storage to prevent autolysis. nih.gov

Mechanism of Action on Nucleophilic Cysteine Thiolates

The mechanism of action of this compound on enzymes often involves its interaction with nucleophilic cysteine thiolates present in the active site. nih.govmdpi.com Cysteine proteases, for example, utilize a cysteine residue in their catalytic mechanism, which exists as a highly reactive thiolate ion. frontiersin.orgresearchgate.net This thiolate performs a nucleophilic attack on the substrate. researchgate.net

This compound acts as an electrophile, with the sulfur atom being susceptible to nucleophilic attack by the cysteine thiolate. mdpi.com This reaction results in the formation of a mixed disulfide bond between the pentylthio group and the cysteine residue of the enzyme, a process known as S-thiolation. This modification of the active site cysteine prevents it from participating in catalysis, thus inhibiting the enzyme. nih.gov The reaction is a specific and rapid process where the cysteine sulfhydryl is converted to a disulfide. ttuhsc.edu The disulfide bond can be subsequently cleaved by the addition of a reducing agent like dithiothreitol (DTT), which regenerates the free thiol and restores the enzyme's activity. interchim.frttuhsc.edu

Case Studies: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Soluble Guanylate Cyclase (sGC)

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis that contains a highly reactive cysteine residue in its active site. wikipedia.orguniprot.org This enzyme has been a subject of study using methanethiosulfonate reagents. S-methyl methanethiosulfonate (MMTS) has been shown to modify the functional cysteines in GAPDH, leading to a reversible inhibition of the enzyme and preventing thiol oxidation. nih.gov GAPDH is also known to have multiple "moonlighting" functions beyond its role in metabolism, including roles in transcription, apoptosis, and cellular iron homeostasis. wikipedia.orgnih.govnih.gov

Soluble Guanylate Cyclase (sGC) is the primary receptor for nitric oxide (NO) and plays a crucial role in various physiological processes by producing the second messenger cGMP. pnas.orgmdpi.com The activation of sGC by NO is a complex process that is thought to involve cysteine residues. pnas.orgnih.gov Studies have shown that the thiol-modifying reagent methyl methanethiosulfonate can specifically inhibit the NO-stimulated activation of sGC by blocking a non-heme site, suggesting a role for sGC cysteines in mediating NO binding. pnas.orgnih.govpnas.org The inhibition by methyl methanethiosulfonate is reversible, and the modification has been shown to affect several cysteines on both the α1 and β1 subunits of the enzyme. unl.pt

EnzymeRole of CysteineEffect of MethanethiosulfonateReference
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Catalytic residue in the active siteReversible inhibition and protection from oxidation nih.gov
Soluble Guanylate Cyclase (sGC) Involved in NO-stimulated activationInhibition of NO activation by blocking a non-heme site pnas.orgnih.govpnas.org

Strategic Protection of Protein Primary Structure during Biochemical Isolation and Refolding

The use of this compound and other methanethiosulfonate reagents can be a strategic approach to protect the primary structure of proteins, particularly cysteine residues, during biochemical isolation and refolding processes. interchim.frnih.gov When recombinant proteins are overexpressed, they often form insoluble aggregates known as inclusion bodies. huji.ac.ilresearchgate.net To obtain the active protein, these inclusion bodies must be solubilized using denaturants and then refolded into their native conformation. huji.ac.ilnih.gov

During this process, the exposed cysteine residues are susceptible to oxidation, which can lead to the formation of incorrect disulfide bonds and protein aggregation, significantly reducing the yield of correctly folded protein. huji.ac.il By temporarily blocking the cysteine thiols with a reagent like this compound, these unwanted side reactions can be prevented. nih.gov The small size of some methanethiosulfonate reagents allows them to access even buried cysteine residues. nih.gov

Utilization in Peptide and Protein Mass Fingerprinting for Thiol Modification Analysis

This compound (PMTS) and other methanethiosulfonate (MTS) reagents are valuable tools in the field of proteomics, specifically for the analysis of thiol modifications in peptides and proteins through mass spectrometry. interchim.frmatrixscience.com The primary application of these reagents lies in their ability to react specifically and rapidly with the sulfhydryl groups of cysteine residues, forming mixed disulfides. interchim.fre-biochem.com This modification is crucial for several reasons in peptide mass fingerprinting (PMF), a technique used to identify proteins. nih.gov

The process of PMF involves the enzymatic digestion of a protein, typically with trypsin, followed by the mass analysis of the resulting peptides using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry. interchim.frnih.gov The resulting spectrum of peptide masses serves as a "fingerprint" that can be compared against theoretical peptide masses from protein databases to identify the original protein. matrixscience.comnih.gov

The modification of cysteine residues with reagents like PMTS is often a necessary step in this workflow. matrixscience.comresearchgate.net Cysteine's thiol group is highly reactive and can form disulfide bonds, which can complicate enzymatic digestion and subsequent mass analysis. researchgate.net By modifying these residues, researchers can prevent the re-formation of disulfide bonds and ensure more consistent and reliable protein digestion and analysis. researchgate.net

One of the most common modifications used in PMF is the alkylation of cysteine residues. matrixscience.com While reagents like iodoacetamide (B48618) and iodoacetic acid are frequently used for this purpose, MTS reagents like methyl methanethiosulfonate (MMTS) are also employed. matrixscience.com This modification effectively changes the mass of the cysteine residue, a factor that must be accounted for during the database search. matrixscience.com

The specificity of MTS reagents for thiol groups makes them particularly useful for targeting cysteine residues within complex protein mixtures. interchim.frmdpi.com This chemoselective modification allows for the specific enrichment and analysis of cysteine-containing peptides, which can significantly reduce the complexity of the sample and facilitate the identification of proteins and their modifications. mdpi.com

For instance, a study might involve treating a protein sample with an MTS reagent to tag all accessible cysteine residues. After digestion, the modified peptides can be specifically isolated and analyzed by mass spectrometry to identify the location of these residues within the protein's sequence. This approach is invaluable for studying the role of cysteine residues in protein structure, function, and regulation.

This compound in Specific Biological Systems and Therapeutic Contexts

This compound has been utilized as a chemical probe to investigate the structure and function of various biological systems, particularly in the fields of neurobiology and cancer research. Its reactivity towards thiol groups allows for the targeted modification of cysteine residues within proteins, providing insights into their roles in cellular processes.

Characterization of Neurotransmitter Receptor Systems (e.g., Acetylcholine (B1216132) Receptor, GABA Receptor)

This compound is a valuable tool for probing the structure of neurotransmitter receptor channels, such as the nicotinic acetylcholine receptor (nAChR) and the GABA receptor. jiqibio.comscbt.comusbio.net These receptors are ligand-gated ion channels crucial for synaptic transmission in the nervous system. pnas.org The substituted-cysteine accessibility method (SCAM), often employed in conjunction with MTS reagents, has been instrumental in mapping the structure of these complex proteins. ttuhsc.edunih.gov

The nAChR, a well-studied member of the Cys-loop family of receptors, is composed of five subunits arranged around a central ion channel. pnas.org By introducing cysteine mutations at specific positions within the receptor and then treating them with MTS reagents like PMTS, researchers can infer the accessibility of these residues to the aqueous environment. nih.govnih.gov This information helps to delineate the channel lining and identify regions that undergo conformational changes during channel gating (opening and closing). nih.gov For example, studies have used charged and neutral MTS reagents to probe the electrostatic potential within the acetylcholine binding sites, providing insights into the forces that govern ligand binding. nih.gov

Similarly, PMTS has been used to investigate the structure of the GABAA receptor channel. jiqibio.comscbt.com The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By examining the reaction rates of MTS reagents with engineered cysteine residues, scientists can map the channel pore and understand how it changes between resting, open, and desensitized states. ttuhsc.edu

The general principle behind this application is that the reaction of PMTS with a cysteine residue will only occur if that residue is accessible. By systematically mutating residues to cysteine and testing their reactivity with PMTS, a detailed structural map of the receptor's channel can be constructed.

Intervention in Intracellular Signal Transduction Pathways (e.g., STAT3, NFkB)

Recent research has explored the potential of methanethiosulfonate derivatives to interfere with intracellular signal transduction pathways, which are often dysregulated in diseases like cancer. semanticscholar.orgnih.gov Two key pathways of interest are the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. unimi.itnih.gov

The STAT3 signaling pathway is crucial for regulating cell growth, survival, and differentiation. nih.gov Its persistent activation is a hallmark of many cancers. unimi.it The STAT3 protein contains a critical Src Homology 2 (SH2) domain that is essential for its activation. nih.gov

NF-κB is another transcription factor that plays a central role in inflammation and immune responses. pensoft.netresearchgate.net Its dysregulation is linked to various chronic inflammatory diseases and cancers. nih.govpensoft.net The activation of the canonical NF-κB pathway involves the release of the p65:p50 heterodimer, which then translocates to the nucleus to activate target gene transcription. nih.gov

The SH2 domain is a structurally conserved protein domain that typically binds to phosphorylated tyrosine residues on other proteins. nih.govfrontiersin.org This interaction is a critical step in many signal transduction pathways, including the STAT3 pathway. nih.govelifesciences.org

Studies have shown that methanethiosulfonate (MTS) derivatives can selectively target and bind to the SH2 domain of STAT3. semanticscholar.orgnih.gov This interaction is thought to occur through the reaction of the MTS moiety with thiol groups of cysteine residues within the SH2 domain. semanticscholar.org By binding to this domain, these compounds can inhibit the dimerization and subsequent activation of STAT3, thereby blocking its downstream signaling. nih.govnih.gov This selective targeting of the SH2 domain presents a promising strategy for the development of direct STAT3 inhibitors. nih.govnih.gov

Research has demonstrated that linking an MTS moiety to other molecular scaffolds can enhance the targeting of the SH2 domain. semanticscholar.org This approach aims to develop new inhibitors that can covalently link to the active site of transcription factors like STAT3. semanticscholar.org

Investigation of Chemopreventive and Anticancer Activities

The potential of organosulfur compounds, including methanethiosulfonates, as chemopreventive and anticancer agents has been a subject of interest. semanticscholar.orgnih.gov Chemoprevention is a strategy that uses pharmacological agents to impede, halt, or reverse the process of carcinogenesis. nih.govmdpi.com

Several studies have investigated the potential of various compounds to inhibit the incidence of colon tumors. frontiersin.orgnih.govnih.gov While direct evidence for this compound in large-scale colon tumor inhibition studies is not extensively documented in the provided context, the broader class of methanethiosulfonates has been explored for its anticancer properties. semanticscholar.orgnih.gov

The rationale for investigating these compounds in the context of colon cancer often stems from their ability to modulate key signaling pathways implicated in cancer development, such as the STAT3 and NF-κB pathways. unimi.itpensoft.net For instance, the inhibition of STAT3 signaling has been shown to induce apoptosis in tumor cells. unimi.it

Research into the chemopreventive effects of various agents in colorectal cancer is an active area. facingourrisk.orgmdpi.com These studies often involve preclinical models to assess the efficacy of compounds in reducing tumor formation and growth. nih.govdovepress.com The development of targeted therapies, including those that interfere with specific signaling pathways, holds promise for the future of colon cancer treatment and prevention. oncodaily.com

Antiproliferative Effects in Specific Cancer Cell Lines

Currently, publicly available research data specifically detailing the antiproliferative effects of this compound on particular cancer cell lines is limited. Studies on structurally related organosulfur compounds, such as other sulfonate esters and alkyl methanethiosulfonates, have been conducted, but direct findings for the pentyl derivative remain to be broadly published.

Antimicrobial and Anti-Oomycete Action

While specific studies on this compound are not extensively detailed, research into its chemical class and close structural analogs, particularly S-methyl methanethiosulfonate (MMTS), reveals significant biological activity. MMTS, a sulfur-containing volatile organic compound, has been identified as a potent anti-oomycete agent. nih.govsonar.ch Its protective activity is attributed to its direct anti-oomycete effects rather than mediation through the plant immune system. nih.gov

The action of MMTS has been demonstrated to be particularly effective against the oomycete Phytophthora infestans, the pathogen responsible for late blight in potatoes. sonar.chnih.gov Research shows that MMTS can fully prevent late blight disease in potato leaves and plantlets. nih.gov Quantitative proteomics revealed that sulfur-containing volatiles like MMTS cause specific changes in the proteome of P. infestans, suggesting a disruption of sulfur metabolism, protein translation, and the redox balance within the pathogen. nih.gov Other organosulfur compounds isolated from cabbage, including MMTS and methyl methanethiosulfinate, have also demonstrated significant growth inhibition against various bacterial and fungal species. nih.gov

Comparative Sensitivity Analysis Across Microorganism Classes

Studies on S-methyl methanethiosulfonate (MMTS), a close analog of this compound, reveal a distinct pattern of sensitivity across different classes of microorganisms. Oomycetes, particularly Phytophthora infestans, are highly susceptible to the compound. nih.gov In contrast, fungi (both mycelium and spores) show a greater tolerance to MMTS. nih.govsonar.ch The compound also exhibits notable toxic effects against bacteria, as well as against nematodes like Caenorhabditis elegans and plants such as Arabidopsis thaliana. nih.govsonar.ch This indicates a broad spectrum of activity, with the highest efficacy observed against oomycetes. sonar.ch

The minimum inhibitory concentrations (MICs) for methyl methanethiosulfonate have been reported to be between 20 and 100 ppm for bacteria and between 50 and 500 ppm for yeasts, further illustrating its varied impact on different microbial classes. nih.gov

Below is an interactive data table summarizing the comparative sensitivity based on available research for S-methyl methanethiosulfonate.

Covalent Modification in Toxin Inhibition (e.g., Botulinum Toxin A)

The methanethiosulfonate (MTS) functional group, present in this compound, serves as a reactive electrophilic moiety capable of targeted covalent inhibition of certain enzymes. nih.gov This mechanism is notably employed in the inhibition of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC), which is a zinc metalloprotease. nih.govnih.gov

The BoNT/A light chain's active site contains a cysteine residue, Cys165, which is critical for its catalytic activity. nih.govmdpi.com Mutagenesis of Cys165 to serine results in a 50-fold decrease in catalytic function, highlighting its importance. mdpi.comnih.gov MTS reagents, such as (2-aminoethyl) methanethiosulfonate (MTSEA) and 3-aminopropyl methanethiosulfonate (MTSPA), function as irreversible inhibitors by specifically reacting with the thiol group of Cys165. nih.govnih.gov This reaction forms a stable disulfide bond, covalently modifying the enzyme. nih.gov

This inhibition strategy is often referred to as a "catch and anchor" approach, where an inhibitor is designed with two key components: a scaffold that binds reversibly to the enzyme's active site and a reactive "warhead" (the MTS group) that forms a covalent bond with a nearby nucleophilic residue. mdpi.com The initial binding positions the MTS group optimally to react with Cys165. mdpi.com The irreversible nature of this covalent modification is confirmed by experiments showing that enzyme activity is not restored even after exhaustive dialysis. nih.govmdpi.com This covalent modification effectively inactivates the BoNT/A light chain, preventing it from cleaving its target, the SNAP-25 protein, and thereby blocking its neurotoxic effects. nih.govmdpi.com

Toxicological Considerations and Environmental Impact: Mechanistic Insights

Spectrum of Biological Effects on Non-Target OrganismsTo understand the environmental impact, studies on various non-target organisms are essential. This would involve assessing the toxicity of Pentyl Methanethiosulfonate (B1239399) to representative species from different trophic levels, such as algae, invertebrates, and fish.

Impacts on Microbial Communities

Toxicity Assessment in Eukaryotic Model Organisms (e.g., Caenorhabditis elegans, Arabidopsis thaliana)

Eukaryotic model organisms are invaluable for assessing the potential toxicity of chemical compounds.

Caenorhabditis elegans : Studies on the effects of S-methyl methanethiosulfonate (MMTS) on the nematode C. elegans have demonstrated notable toxicity. researchgate.netnih.gov Research has indicated that MMTS can be lethal to C. elegans, with a reported LD₅₀ value of 2 µg/mL, highlighting its potent effect on this model organism. nih.gov Such toxicity data from a closely related compound suggest that pentyl methanethiosulfonate could also pose a risk to nematodes, which play a crucial role in soil ecosystems. The lipophilic nature of the pentyl group might influence its uptake and bioavailability in C. elegans compared to the methyl group in MMTS.

Arabidopsis thaliana : The model plant Arabidopsis thaliana is widely used to study the phytotoxicity of various compounds. nih.govresearchgate.netnih.gov Research on MMTS has shown that it can have detrimental effects on A. thaliana. researchgate.netnih.gov These findings suggest that this compound may also exhibit phytotoxic properties, potentially affecting plant growth and development. The mechanism of toxicity in plants could involve interference with essential physiological and biochemical pathways.

Model OrganismCompound TestedObserved EffectsReference
Caenorhabditis elegansS-methyl methanethiosulfonate (MMTS)Toxic effects observed. researchgate.net LD₅₀ value of 2 µg/mL. nih.gov researchgate.netnih.gov
Arabidopsis thalianaS-methyl methanethiosulfonate (MMTS)Non-negligible toxic effects. researchgate.net researchgate.net

Advanced Methodologies for Toxicological Mechanism Elucidation

Modern toxicology increasingly relies on advanced computational and high-throughput methods to predict and understand the mechanisms of chemical toxicity.

Application of Network Toxicology for Pathway Prediction

Network toxicology is an emerging field that integrates data from various sources to construct biological networks, helping to predict the toxicological targets and pathways of chemicals. doaj.orgiaees.orgfrontiersin.orgresearchgate.netmdpi.com This approach can be used to model the interactions between a compound like this compound and biological systems at a molecular level. By analyzing how the compound perturbs these networks, researchers can identify key genes, proteins, and metabolic pathways that are affected, providing insights into its mode of action. iaees.org

Predictive Toxicology via Molecular Docking Strategies

Molecular docking is a computational technique that predicts the binding affinity and orientation of a small molecule to a target protein. mdpi.comresearchgate.netnih.gov This method can be employed to screen for potential protein targets of this compound. By docking the compound against a library of known protein structures, it is possible to identify proteins with which it may interact, such as enzymes or receptors. This can help in predicting its potential toxic effects and understanding the molecular basis of its toxicity. For instance, docking studies could reveal if this compound is likely to inhibit critical enzymes, leading to adverse cellular effects.

Functional Toxicogenomics for Comprehensive Gene Function Analysis in Response to Exposure

Functional toxicogenomics studies the global response of genes to toxicant exposure. nih.govnih.govresearchgate.net This approach utilizes high-throughput technologies like microarrays and RNA-sequencing to analyze changes in gene expression across the entire genome of an organism exposed to a substance. For a compound like this compound, functional toxicogenomics could be applied to model organisms like yeast, C. elegans, or A. thaliana to identify which genes and cellular pathways are activated or repressed upon exposure. nih.gov This provides a comprehensive view of the cellular response and can uncover novel mechanisms of toxicity. nih.gov

MethodologyApplication to this compoundPotential Insights
Network ToxicologyConstruction of interaction networks between the compound and biological molecules.Prediction of key toxicological targets and pathways. doaj.orgmdpi.com
Molecular DockingIn silico screening of potential protein binding partners.Identification of specific molecular targets and prediction of binding affinity. researchgate.net
Functional ToxicogenomicsGenome-wide analysis of gene expression changes in response to exposure.Comprehensive understanding of cellular response pathways and mechanisms of toxicity. nih.govnih.gov

Environmental Fate Mechanisms and Ecological Implications

The environmental fate of a chemical is determined by its physical and chemical properties and its susceptibility to various degradation processes. For organosulfur compounds like this compound, several factors would influence its behavior in the environment. benthamdirect.comnih.govnih.govacs.org

Degradation Processes : Thiosulfonates can undergo various transformations in the environment. These can include microbial degradation, as microorganisms can utilize organosulfur compounds as a source of sulfur or carbon. oup.com Abiotic degradation processes such as hydrolysis could also contribute to its breakdown, although the stability of the thiosulfonate bond can vary depending on environmental conditions.

Potential for Bioaccumulation : The increased lipophilicity due to the pentyl group might suggest a potential for bioaccumulation in aquatic and terrestrial organisms. Compounds that are not readily metabolized and are lipophilic can accumulate in the fatty tissues of organisms, potentially leading to biomagnification up the food chain. However, without specific data on its biotransformation and elimination rates, its actual bioaccumulation potential remains speculative.

Ecological Implications : Based on the toxicity observed for the related compound MMTS in model organisms, the release of this compound into the environment could pose a risk to non-target organisms, including beneficial soil microbes, invertebrates, and plants. researchgate.netnih.gov Disruption of microbial communities can have cascading effects on nutrient cycling and soil health. Toxicity to organisms like nematodes could impact soil food webs.

Due to a lack of specific scientific data on the biodegradation, environmental mobility, and aquatic toxicity of this compound and closely related alkyl methanethiosulfonates in the public domain, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline.

Extensive searches for research findings on this specific compound and its near structural analogs have not yielded sufficient information to address the core topics of:

Potential for Long-Term Adverse Effects on Aquatic Organisms:No ecotoxicological studies detailing the long-term effects of this compound on aquatic life were identified.

Constructing the requested article without this fundamental data would result in a document based on conjecture rather than empirical evidence, which would not meet the required standards of quality and scientific accuracy. Further research and publication of studies specifically investigating the environmental fate and effects of this compound are necessary before a comprehensive and factual article can be written.

Advanced Analytical Methodologies for Research on Pentyl Methanethiosulfonate

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopy is pivotal in probing the molecular structure and interactive behavior of pentyl methanethiosulfonate (B1239399). By analyzing how the molecule interacts with electromagnetic radiation, researchers can gain deep insights into its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule and to study molecular interactions. numberanalytics.comwikipedia.org The method measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. nih.gov The resulting spectrum acts as a unique "molecular fingerprint." numberanalytics.com

For pentyl methanethiosulfonate, FTIR analysis is crucial for confirming the presence of its key functional groups, such as the thiosulfonate (-S-SO₂-) moiety. By analyzing the position and intensity of absorption bands, researchers can monitor changes in the molecule's chemical environment or its binding to other molecules. nih.gov For instance, shifts in the characteristic stretching frequencies of the S=O and S-S bonds can indicate interactions with proteins or other biological targets. In situ FTIR can be particularly effective for studying molecular interactions on solid surfaces, providing insights into adsorption and desorption processes. nih.gov This analytical approach is central to understanding the conformational quality of proteins and can be applied to study the structure of aggregates. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups This table is illustrative and displays typical wavenumber ranges for the specified functional groups.

Functional Group Bond Vibration Type Typical Wavenumber (cm⁻¹)
Alkyl C-H Stretch 2850 - 2960
Thiosulfonate S=O Asymmetric Stretch ~1300 - 1350
Thiosulfonate S=O Symmetric Stretch ~1100 - 1150
Thiosulfonate S-S Stretch ~500 - 600

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto rough metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgmdpi.com The enhancement factor can be as high as 10¹⁴-10¹⁵, enabling the detection of even single molecules. clinmedjournals.org This makes SERS an invaluable tool for studying trace amounts of analytes and their interfacial behavior.

In the context of this compound, SERS provides detailed information about the molecule's interaction with metallic surfaces, which can serve as a model for biological interfaces. Thiols and related sulfur compounds are known to interact covalently with noble metal surfaces, forming sulfur-metal bonds that yield strong SERS signals. nih.gov This allows for the investigation of the orientation and binding of the thiosulfonate group upon adsorption. The technique's high sensitivity is ideal for detecting low-concentration analytes, and it can be used to distinguish between structurally similar molecules, such as different thiols, based on their unique SERS fingerprints. nih.govmdpi.com

Chromatographic and Mass Spectrometric Approaches for Compound Characterization and Biological Tracing

The combination of chromatography for separation and mass spectrometry for detection provides unparalleled sensitivity and specificity for the analysis of this compound and its metabolites in complex biological samples. conicet.gov.ar

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comresearchgate.net In this method, a sample is vaporized and separated into its components as it travels through a capillary column (Gas Chromatography). The separated components then enter a mass spectrometer, which ionizes them and identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information. mdpi.com

GC-MS is particularly well-suited for studying the volatile metabolites of organosulfur compounds like this compound. mdpi.comnih.govchromatographyonline.com Research on related compounds in Allium species (onions and garlic) has demonstrated the power of GC-MS to identify a wide array of sulfur-containing volatiles. nih.govresearchgate.net This methodology can be applied to analyze headspace gases from cell cultures or extracts from biological tissues to trace the metabolic fate of this compound and identify its volatile breakdown products. nih.gov Techniques like thermal desorption can be coupled with GC-MS to enhance the detection of trace-level volatile organic compounds (VOCs). mdpi.com

Table 2: Hypothetical GC-MS Data for Potential Volatile Metabolites of this compound This table presents a hypothetical scenario for illustrative purposes.

Putative Metabolite Retention Time (min) Key Mass Fragments (m/z)
Pentanethiol 8.2 104, 71, 43, 41
Dipentyl disulfide 15.6 178, 105, 71, 43
Methyl pentyl sulfide 10.5 118, 75, 71, 47

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile and thermally unstable compounds in complex biological matrices like plasma and urine. nih.govresearchgate.net LC separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection. veedalifesciences.com This technique is central to metabolomics, which aims to comprehensively analyze all metabolites in a biological sample. nih.govnih.gov

LC-MS is the primary method for conducting pharmacokinetic and bioavailability studies of this compound. nih.govmdpi.com It allows for the simultaneous quantification of the parent compound and its metabolites in plasma over time, providing critical data on absorption, distribution, metabolism, and excretion (ADME). nih.gov Untargeted LC-MS-based metabolomics can provide a global snapshot of the metabolic changes induced by the compound, helping to uncover its metabolic pathways and biological effects. mdpi.com The high sensitivity and selectivity of modern LC-MS/MS systems enable the detection of low-concentration metabolites and their accurate quantification in complex biological fluids. veedalifesciences.commdpi.com

Table 3: Illustrative Pharmacokinetic Parameters of this compound Determined by LC-MS This table is for illustrative purposes only.

Parameter Description Illustrative Value
T½ (h) Elimination half-life 2.5 h
Cmax (ng/mL) Maximum plasma concentration 450 ng/mL
Tmax (h) Time to reach Cmax 1.0 h
AUC (h·ng/mL) Area under the plasma concentration-time curve 1800 h·ng/mL
Bioavailability (%) Fraction of administered dose reaching systemic circulation 45%

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is essential for identifying unknown compounds and characterizing molecular modifications. nih.gov This capability is particularly vital in "adductomics," the study of covalent adducts formed when reactive molecules bind to macromolecules like proteins or DNA. nih.govresearchgate.net The formation of such adducts is a key event in understanding the mechanisms of action and potential toxicity of many compounds. nih.gov

HRMS is the definitive tool for identifying covalent adducts of this compound with proteins. nih.gov Since thiosulfonates can react with nucleophilic residues on proteins, such as cysteine thiols, they can form stable covalent modifications. A "bottom-up" proteomics approach, where a protein of interest is digested into peptides before LC-HRMS analysis, is commonly used. nih.govmdpi.com The high mass accuracy of HRMS allows researchers to detect the precise mass shift in a peptide caused by the addition of the this compound moiety (or a fragment thereof), thereby identifying the exact site of modification. mdpi.com This information is critical for understanding how the compound might alter protein function.

Table 4: Mass Shifts for HRMS Identification of this compound Adducts on Peptides This table is illustrative and calculated based on potential covalent modifications.

Modifying Group Molecular Formula of Adduct Exact Mass of Adduct (Da) Mass Shift on Peptide (Da) Target Amino Acid Residue
Pentylsulfenyl C₅H₁₁S 103.0632 +103.0553* Cysteine
Pentylsulfonyl C₅H₁₁SO₂ 135.0531 +135.0452* Cysteine
This compound C₆H₁₄O₂S₂ 182.0384 +182.0384 Lysine (B10760008)/Histidine

Note: Mass shift for Cysteine reflects the addition to the sulfur atom, displacing a hydrogen.

Future Research Directions and Translational Perspectives for Pentyl Methanethiosulfonate

Innovation in the Design of Novel Methanethiosulfonate (B1239399) Derivatives with Enhanced Specificity

The development of new methanethiosulfonate derivatives is a key area of research with the potential to yield compounds with improved properties for various applications. unimi.it By modifying the alkyl or aryl group attached to the thiosulfonate moiety, researchers can fine-tune the reactivity, selectivity, and pharmacokinetic profiles of these molecules.

For instance, the synthesis of hybrid molecules that combine a methanethiosulfonate group with other pharmacologically active scaffolds has shown promise. researchgate.net One study reported the creation of methanethiosulfonate derivatives of valproic acid, which demonstrated significant antiproliferative activity in prostate cancer cell lines. unimi.itresearchgate.net This approach could be extended to other drugs, creating novel compounds with dual mechanisms of action.

Future design strategies could focus on creating derivatives with enhanced specificity for particular protein targets. This could be achieved by incorporating moieties that recognize and bind to specific domains on a target protein, thereby positioning the methanethiosulfonate group for a highly localized reaction with a nearby cysteine residue. Such targeted covalent inhibitors could offer greater efficacy and reduced off-target effects compared to non-specific agents. nih.gov

Exploration of Pentyl Methanethiosulfonate in Advanced Drug Delivery Systems

Advanced drug delivery systems offer a means to enhance the therapeutic potential of compounds like this compound by improving their solubility, stability, and targeted delivery. americanpharmaceuticalreview.comselvita.com The lipophilic nature of the pentyl group suggests that lipid-based delivery systems could be particularly effective. pharmaffiliates.com

Lipid-Based and Nanoparticle Formulations:

Liposomes and Polymeric Nanoparticles: These systems can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target tissues. selvita.comresearchgate.net

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the oral bioavailability of poorly water-soluble drugs. americanpharmaceuticalreview.com

Transfollicular Delivery: The hair follicle can serve as a reservoir for topical drug delivery, and nanoencapsulation can facilitate the penetration of compounds into this compartment. brieflands.com Microemulsions have been shown to be effective for the transfollicular delivery of certain drugs. brieflands.com

The exploration of these advanced formulations could overcome challenges associated with the delivery of this compound and other lipophilic MTS derivatives, potentially unlocking their therapeutic utility in areas such as cancer and infectious diseases. mdpi.commdpi.com

Sophisticated Computational Modeling of Molecular Interactions and Dynamic Simulations

Computational modeling and dynamic simulations are powerful tools for understanding the molecular interactions of compounds like this compound with their biological targets. pitt.edumdpi.com These methods can provide insights into binding affinities, reaction mechanisms, and the structural consequences of covalent modification.

Applications of Computational Modeling:

Predicting Reactivity and Specificity: Quantum mechanical calculations can be used to estimate the chemical potential and hardness of molecules, providing a basis for predicting their reactivity with protein thiols. mdpi.com

Simulating Protein-Ligand Interactions: Molecular dynamics simulations can model the dynamic process of a ligand binding to a protein and the subsequent covalent bond formation. pitt.edu This can help in understanding the factors that govern the specificity of the interaction.

Guiding Drug Design: By simulating the interactions of a library of virtual compounds, computational models can help prioritize the synthesis of derivatives with the highest predicted affinity and desired activity. nih.govfrontiersin.org

The integration of computational modeling with experimental studies will be crucial for the rational design of novel methanethiosulfonate derivatives and for elucidating their mechanisms of action at a molecular level. plos.org

Advancement of Proteomic Techniques for Cysteine Reactivity Profiling

Proteomic techniques are essential for identifying the protein targets of reactive molecules like this compound and for understanding their effects on cellular signaling pathways. nih.govahajournals.orgupf.edu The field of redox proteomics, which focuses on the study of oxidative modifications of cysteine residues, has seen significant advancements in recent years. nih.gov

Key Proteomic Strategies:

Biotin-Switch Method: This technique allows for the selective labeling and enrichment of proteins with modified cysteine residues. upf.edu

Isobaric Tagging: Reagents such as iTRAQ and TMT enable the relative and absolute quantification of proteins and their modifications across different samples. nih.govahajournals.org

Label-Free Quantification: This approach relies on the direct comparison of mass spectrometry signal intensities to determine changes in protein abundance. crick.ac.uk

Future advancements in these techniques, including the development of more sensitive and specific probes for different types of cysteine modifications, will provide a more comprehensive picture of the cellular targets of this compound. nih.govcrick.ac.uk This will be critical for understanding its biological effects and for identifying potential therapeutic applications.

Development of Sustainable and Economically Viable Synthesis Methodologies for Industrial Scale Applications

The development of sustainable and cost-effective methods for the synthesis of this compound is essential for its potential large-scale application in research and industry. rsc.orgresearchgate.net Green chemistry principles, such as the use of renewable feedstocks, enzymatic catalysis, and flow chemistry, can help to minimize the environmental impact and improve the efficiency of chemical production. numberanalytics.com

One recent development in the synthesis of methanethiosulfonates is a method using dimethyl sulfoxide (B87167) initiated by oxalyl chloride, which is suitable for large-scale industrial production and may help to reduce the market price of these compounds. orgsyn.org The chemical synthesis of complex molecules can also be informed by strategies used in the synthesis of large proteins, such as the use of protecting groups and ligation reactions. nih.gov

Future research in this area should focus on optimizing reaction conditions, exploring alternative and greener solvents, and developing catalytic systems that can be easily recovered and reused. researchgate.netnumberanalytics.com The successful development of such methodologies will be a key enabler for the translation of promising research findings into practical applications.

Q & A

Q. Q1. What are the established synthetic routes for pentyl methanethiosulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound (PMTS) is synthesized via nucleophilic substitution between sodium methanethiosulfonate and pentyl halides. Key parameters include solvent polarity (e.g., DMF vs. acetonitrile), reaction temperature (typically 60–80°C), and stoichiometric ratios. For reproducibility, ensure anhydrous conditions to minimize hydrolysis. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Impurities often arise from incomplete substitution or oxidation byproducts; LC-MS can confirm product identity and purity .

Q. Q2. How can researchers characterize this compound’s reactivity with thiol-containing biomolecules?

Methodological Answer: PMTS reacts selectively with free thiols (e.g., cysteine residues in proteins) to form mixed disulfides. To study this, use UV-Vis spectroscopy (absorbance at 412 nm) to track the release of 2-nitro-5-thiobenzoate (TNB) in Ellman’s assay. For protein labeling, perform kinetic studies under controlled pH (7.4–8.5) and temperature (25–37°C). Quantify labeling efficiency via SDS-PAGE with biotin-streptavidin detection if using biotinylated derivatives. Include negative controls (e.g., thiol-blocking agents like N-ethylmaleimide) to confirm specificity .

Q. Q3. What stability considerations are critical for storing and handling this compound in experimental workflows?

Methodological Answer: PMTS is sensitive to moisture, light, and oxidizing agents. Store at –20°C under inert gas (argon or nitrogen) in amber vials. Pre-dissolve in anhydrous DMSO or ethanol for aliquots. Monitor degradation via NMR (disappearance of the methanethiosulfonate peak at δ 3.1–3.3 ppm) or HPLC retention time shifts. For long-term stability, conduct accelerated aging studies at 4°C and 25°C to establish shelf-life thresholds .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT calculations) predict this compound’s reaction pathways with biomolecular targets?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model PMTS’s reactivity by calculating transition-state energies for thiol-disulfide exchange. Compare activation barriers for cysteine vs. other nucleophiles (e.g., lysine or water) to predict selectivity. Validate predictions experimentally using stopped-flow kinetics or mass spectrometry. Integrate molecular dynamics (MD) simulations to study steric effects in protein binding pockets, such as ion channels or transporters .

Q. Q5. What experimental design strategies minimize confounding variables in studies of PMTS-induced protein conformational changes?

Methodological Answer: Employ a factorial design (e.g., 2^k designs) to test variables like pH, ionic strength, and PMTS concentration. Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics. For structural insights, pair cryo-EM or X-ray crystallography with site-directed mutagenesis of cysteine residues. Normalize data against solvent controls and account for batch effects by randomizing sample preparation order .

Q. Q6. How should researchers resolve contradictions in PMTS reactivity data across different experimental systems (e.g., in vitro vs. cell-based assays)?

Methodological Answer: Discrepancies may arise from differences in redox environments (e.g., cellular glutathione levels) or membrane permeability. Address this by:

Standardizing redox conditions: Use buffered systems with defined glutathione/GSSG ratios for in vitro assays.

Quantifying intracellular uptake: Measure PMTS penetration via LC-MS/MS in lysates.

Validating with orthogonal methods: Compare fluorescence-based labeling (e.g., tetrazine-cyclooctyne probes) with radiolabeled PMTS derivatives.
Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .

Q. Q7. What advanced techniques elucidate the role of PMTS in probing protein topology and dynamics?

Methodological Answer: Combine PMTS labeling with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions. For real-time monitoring, use single-molecule FRET or time-resolved fluorescence quenching. In membrane proteins, employ cryo-EM with maleimide-gold nanoclusters conjugated to PMTS for sub-nanometer resolution. Cross-link data with molecular docking simulations to refine structural models .

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